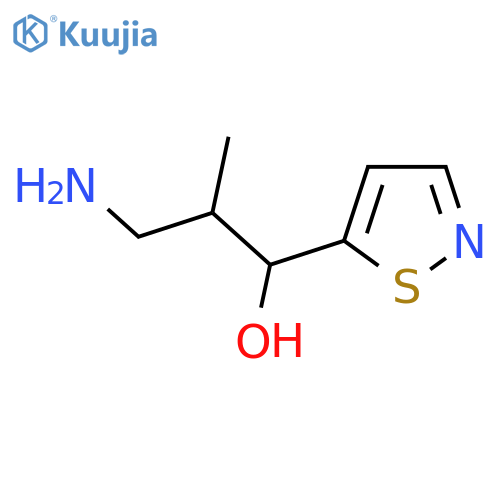Cas no 1934900-61-4 (3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol)

1934900-61-4 structure
商品名:3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol
CAS番号:1934900-61-4
MF:C7H12N2OS
メガワット:172.247980117798
CID:5276782
3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol
- CID 131001966
-
- インチ: 1S/C7H12N2OS/c1-5(4-8)7(10)6-2-3-9-11-6/h2-3,5,7,10H,4,8H2,1H3
- InChIKey: JHTTWGPBOLJYGN-UHFFFAOYSA-N
- ほほえんだ: S1C(=CC=N1)C(C(C)CN)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 123
- トポロジー分子極性表面積: 87.4
- 疎水性パラメータ計算基準値(XlogP): 0
3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-684043-0.5g |
3-amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol |
1934900-61-4 | 0.5g |
$1056.0 | 2023-03-10 | ||
| Enamine | EN300-684043-1.0g |
3-amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol |
1934900-61-4 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-684043-2.5g |
3-amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol |
1934900-61-4 | 2.5g |
$2155.0 | 2023-03-10 | ||
| Enamine | EN300-684043-0.05g |
3-amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol |
1934900-61-4 | 0.05g |
$924.0 | 2023-03-10 | ||
| Enamine | EN300-684043-0.25g |
3-amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol |
1934900-61-4 | 0.25g |
$1012.0 | 2023-03-10 | ||
| Enamine | EN300-684043-5.0g |
3-amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol |
1934900-61-4 | 5.0g |
$3189.0 | 2023-03-10 | ||
| Enamine | EN300-684043-10.0g |
3-amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol |
1934900-61-4 | 10.0g |
$4729.0 | 2023-03-10 | ||
| Enamine | EN300-684043-0.1g |
3-amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol |
1934900-61-4 | 0.1g |
$968.0 | 2023-03-10 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01093070-1g |
3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol |
1934900-61-4 | 95% | 1g |
¥5481.0 | 2023-03-19 |
3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol 関連文献
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
1934900-61-4 (3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol) 関連製品
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
